molecular formula C9H7N3O2 B1497223 3-Phenyl-5,6-dihydroxy-1,2,4-triazine CAS No. 36993-99-4

3-Phenyl-5,6-dihydroxy-1,2,4-triazine

Cat. No.: B1497223
CAS No.: 36993-99-4
M. Wt: 189.17 g/mol
InChI Key: PNLKOKIOHYQUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-5,6-dihydroxy-1,2,4-triazine is a chemical compound belonging to the triazine class of nitrogen-containing heterocycles. This compound features a phenyl group attached to a triazine ring with hydroxyl groups at the 5 and 6 positions. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5,6-dihydroxy-1,2,4-triazine typically involves the reaction of phenylhydrazine with formic acid under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent hydroxylation to yield the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-5,6-dihydroxy-1,2,4-triazine can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce additional functional groups.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

3-Phenyl-5,6-dihydroxy-1,2,4-triazine has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial agent and in drug delivery systems.

  • Industry: It is employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

3-Phenyl-5,6-dihydroxy-1,2,4-triazine is compared with other similar compounds, such as 5,6-diphenyl-3-hydroxy-1,2,4-triazine and 1,3,5-triazine-2,4-diamine. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties.

Comparison with Similar Compounds

  • 5,6-Diphenyl-3-hydroxy-1,2,4-triazine

  • 1,3,5-Triazine-2,4-diamine

  • 2,4,6-Tri-substituted-1,3,5-triazines

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

3-phenyl-1,4-dihydro-1,2,4-triazine-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-8-9(14)12-11-7(10-8)6-4-2-1-3-5-6/h1-5H,(H,12,14)(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLKOKIOHYQUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572849
Record name 3-Phenyl-1,2-dihydro-1,2,4-triazine-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36993-99-4
Record name 3-Phenyl-1,2-dihydro-1,2,4-triazine-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.